molecular formula C19H21NO3S B5160700 [3-[(4-Methylphenyl)sulfonylmethyl]phenyl]-pyrrolidin-1-ylmethanone

[3-[(4-Methylphenyl)sulfonylmethyl]phenyl]-pyrrolidin-1-ylmethanone

Cat. No.: B5160700
M. Wt: 343.4 g/mol
InChI Key: NLMPLPOFDRKOFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-[(4-Methylphenyl)sulfonylmethyl]phenyl]-pyrrolidin-1-ylmethanone is a complex organic compound characterized by the presence of a pyrrolidine ring, a sulfonyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[(4-Methylphenyl)sulfonylmethyl]phenyl]-pyrrolidin-1-ylmethanone typically involves multiple steps. One common approach is to start with the sulfonylation of a methylphenyl compound, followed by the introduction of the pyrrolidine ring through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[3-[(4-Methylphenyl)sulfonylmethyl]phenyl]-pyrrolidin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ketone group can be reduced to form alcohol derivatives.

    Substitution: The phenyl and pyrrolidine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions may include the use of halogenating agents, acids, or bases depending on the specific substitution reaction.

Major Products

The major products formed from these reactions include sulfone derivatives, alcohol derivatives, and various substituted phenyl and pyrrolidine compounds.

Scientific Research Applications

Chemistry

In chemistry, [3-[(4-Methylphenyl)sulfonylmethyl]phenyl]-pyrrolidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to interact with biological macromolecules makes it valuable for understanding biochemical pathways.

Medicine

In medicine, this compound has potential therapeutic applications. It can be used as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [3-[(4-Methylphenyl)sulfonylmethyl]phenyl]-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • [4-Methylphenyl]sulfonylmethyl]phenyl]-pyrrolidin-1-ylmethanone
  • [4-Bromophenyl]sulfonylmethyl]phenyl]-pyrrolidin-1-ylmethanone
  • [4-Chlorophenyl]sulfonylmethyl]phenyl]-pyrrolidin-1-ylmethanone

Uniqueness

Compared to similar compounds, [3-[(4-Methylphenyl)sulfonylmethyl]phenyl]-pyrrolidin-1-ylmethanone exhibits unique properties due to the presence of the methyl group on the phenyl ring. This methyl group can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from its analogs.

Properties

IUPAC Name

[3-[(4-methylphenyl)sulfonylmethyl]phenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c1-15-7-9-18(10-8-15)24(22,23)14-16-5-4-6-17(13-16)19(21)20-11-2-3-12-20/h4-10,13H,2-3,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMPLPOFDRKOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=CC(=CC=C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.